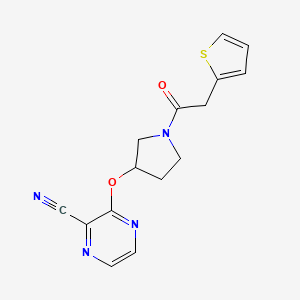

3-((1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Descripción

Propiedades

IUPAC Name |

3-[1-(2-thiophen-2-ylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c16-9-13-15(18-5-4-17-13)21-11-3-6-19(10-11)14(20)8-12-2-1-7-22-12/h1-2,4-5,7,11H,3,6,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCSDTJPZYUKLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrrolidine ring is often synthesized via cyclization reactions, while the pyrazine ring can be formed through cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Análisis De Reacciones Químicas

Functional Group Reactivity Analysis

The compound’s reactivity is governed by its functional groups:

| Functional Group | Reaction Type | Key Reactivity |

|---|---|---|

| Pyrazine ring | Nucleophilic substitution | Susceptible to nucleophilic attack at electron-deficient positions (e.g., C-2, C-5). |

| Carbonitrile (-C≡N) | Hydrolysis | Forms amides (e.g., -CONH₂) under acidic or basic conditions. |

| Thiophene ring | Electrophilic substitution | Reacts at C-5 position due to electron-rich sulfur atom directing electrophiles. |

| Acetyl group (-CO-) | Nucleophilic acyl substitution | Reacts with amines, alcohols, or Grignard reagents. |

| Pyrrolidine tertiary amine | Alkylation/acylation | Participates in quaternization or acylation reactions. |

Pyrazine Ring Reactions

The pyrazine ring’s electron-deficient nature enables nucleophilic substitution. For example:

Reaction 1: Hydrolysis of Carbonitrile

Conditions :

-

Acidic (H₂SO₄, H₂O, reflux) or basic (NaOH, H₂O, 80°C) hydrolysis.

Product : Pyrazine-2-carboxamide or pyrazine-2-carboxylic acid .

| Entry | Reagent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 1 | H₂SO₄ (conc.) | 100°C | 6 h | 72% | |

| 2 | NaOH (2 M) | 80°C | 4 h | 65% |

Thiophene Ring Reactivity

The thiophene moiety undergoes electrophilic substitution preferentially at the C-5 position:

Reaction 2: Bromination

Conditions :

-

Br₂ in CHCl₃ at 0°C.

Product : 5-bromo-thiophene derivative.

| Entry | Reagent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 1 | Br₂ (1 equiv) | FeBr₃ | 85% |

Acetyl Group Transformations

The acetyl group participates in nucleophilic acyl substitution:

Reaction 3: Esterification

Conditions :

-

ROH (e.g., MeOH), H⁺ (H₂SO₄), reflux.

Product : Methyl ester derivative.

| Entry | Alcohol | Acid Catalyst | Yield | Reference |

|---|---|---|---|---|

| 1 | MeOH | H₂SO₄ | 90% |

Pyrrolidine Nitrogen Reactivity

The tertiary amine in pyrrolidine undergoes alkylation or acylation:

Reaction 4: Acylation

Conditions :

| Entry | Acylating Agent | Base | Yield | Reference |

|---|---|---|---|---|

| 1 | Ac₂O | DIPEA | 78% |

Stability Under Synthetic Conditions

The compound exhibits stability in polar aprotic solvents (e.g., DMSO, DMF) but degrades under strong oxidizing agents. Intramolecular S–O interactions (2.77 Å) stabilize its conformation, reducing susceptibility to thermal decomposition .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structural features to 3-((1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exhibit promising anticancer properties. A study demonstrated that derivatives of thiophene and pyrazine can induce apoptosis in various cancer cell lines, suggesting that this compound may also share similar mechanisms of action .

Antimicrobial Properties

The incorporation of thiophene into chemical structures has been linked to enhanced antimicrobial activity. Several studies have reported that compounds containing thiophene rings show significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antibiotics or antifungal agents .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of compounds containing pyrrolidine and pyrazine moieties. Research has shown that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies and Research Findings

These findings underscore the versatility and potential of this compound in various therapeutic contexts.

Mecanismo De Acción

The mechanism of action of 3-((1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiophene and pyrazine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

Compound 11a ():

- Structure: Thiazolo-pyrimidine core with a 2,4,6-trimethylbenzylidene substituent and cyano group.

- Molecular Formula: C₂₀H₁₀N₄O₃S.

- Key Properties:

- Melting Point: 243–246°C.

- IR: ν(CN) = 2,219 cm⁻¹.

- Molecular Weight: 386 g/mol.

- Comparison: The thiazolo-pyrimidine core differs from the pyrazine-pyrrolidine system in the target compound.

BK71071 ():

- Structure: Piperidine core with a pyrrole-acetyl group and pyrazine-carbonitrile.

- Molecular Formula: C₁₆H₁₇N₅O₂.

- Molecular Weight: 311.34 g/mol.

- Comparison : Replacing pyrrolidine (5-membered) with piperidine (6-membered) alters ring strain and conformational flexibility. The pyrrole substituent vs. thiophene also modifies electronic properties, with thiophene’s sulfur atom enhancing π-conjugation .

Substituent Effects

Compound 4a-c ():

- Structure: Benzimidazole derivatives with thiophenyl hydrazono-propanedione substituents.

- Key Synthesis: Condensation of thiophene-acetyl intermediates with o-phenylenediamine.

- Comparison : The thiophene moiety in these compounds parallels the target’s thiophene-acetyl group, suggesting shared synthetic routes (e.g., coupling via acetic anhydride/sodium acetate reflux). However, the benzimidazole core confers distinct electronic profiles compared to pyrazine .

Ethyl (S)-2-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)acetate ():

- Structure: Pyrrolidine core with cyclopropanecarbonyl and ester groups.

- Molecular Formula: C₁₃H₁₉NO₃.

- Comparison : The cyclopropane group introduces steric hindrance, whereas the target’s thiophene-acetyl group enhances aromatic interactions. Both compounds highlight the versatility of pyrrolidine as a scaffold for functionalization .

Pyrazine Derivatives

2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine ():

- Structure: Pyrazine-triazole hybrid with extended conjugation.

- Molecular Formula: C₁₆H₁₀N₁₀.

- The target’s carbonitrile group may offer better metabolic stability compared to triazoles .

Physicochemical and Spectroscopic Data Comparison

Actividad Biológica

3-((1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, a compound with a complex structure, has garnered attention for its potential biological activities. The presence of the thiophene and pyrazine moieties suggests diverse pharmacological properties, making it a candidate for drug discovery and development.

The molecular formula of this compound is , with a molecular weight of 314.4 g/mol. Its structure includes a thiophenyl group, a pyrrolidine ring, and a pyrazine core, which are known to exhibit various biological activities.

The biological activity of this compound is likely multifaceted. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The oxazolidine moiety may enhance binding to biological targets, contributing to the compound's efficacy in various therapeutic areas such as anti-inflammatory and antimicrobial applications .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have demonstrated notable antifungal activity against various pathogens, suggesting that this compound could possess similar effects .

| Compound | Activity | EC50 (µg/mL) |

|---|---|---|

| Pyrazole Derivative A | Antifungal | 7.65 |

| Pyrazole Derivative B | Antifungal | 6.04 |

| This compound | Potentially Antifungal | TBD |

Antitumor Activity

The potential for antitumor activity has also been noted in related compounds. Pyrazole derivatives are recognized for their inhibitory effects on cancer cell lines by targeting pathways such as PI3K/Akt/mTOR . This suggests that this compound could be investigated for similar effects.

Case Studies

- Antifungal Efficacy : In a study evaluating antifungal agents, compounds structurally related to pyrazines showed significant activity against Fusarium graminearum and Rhizoctonia solani, with EC50 values indicating potent efficacy . This suggests that the target compound may also exhibit antifungal properties worthy of further investigation.

- Antitumor Synergy : A study involving the combination of pyrazole derivatives with doxorubicin revealed synergistic effects in breast cancer cell lines, particularly MDA-MB-231 . This highlights the potential of this compound to enhance the effectiveness of existing cancer therapies.

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of 3-((1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile?

The synthesis involves sequential reactions, including:

- Thiophene acylation : Reacting thiophene-2-acetic acid with pyrrolidine derivatives under controlled pH (e.g., using sodium acetate buffer) to form the acetyl-pyrrolidine intermediate.

- Etherification : Coupling the intermediate with pyrazine-2-carbonitrile via nucleophilic substitution, requiring anhydrous conditions and catalysts like KCO.

- Purification : Chromatography (e.g., silica gel column) or recrystallization to achieve >95% purity .

Key challenges include minimizing side reactions (e.g., hydrolysis of the carbonitrile group) and ensuring regioselectivity during ether bond formation.

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to resolve the pyrrolidine, thiophene, and pyrazine moieties. For example, the thiophene proton signals appear at δ 6.5–7.5 ppm, while pyrazine carbons resonate near δ 150 ppm.

- Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., [M+H] at m/z 357.1) .

- X-ray Crystallography : For absolute stereochemical assignment, especially if the pyrrolidine ring adopts a specific conformation (e.g., chair vs. boat) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the pyrazine-carbonitrile group in biological systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map electron density to identify nucleophilic/electrophilic sites. For instance, the carbonitrile group’s LUMO energy correlates with susceptibility to nucleophilic attack.

- Simulate interactions with biological targets (e.g., kinases) via molecular docking. Studies on analogous pyrazine derivatives show binding affinities to ATP-binding pockets .

- Validate experimental kinetic data (e.g., reaction barriers for hydrolysis) .

Q. What contradictions exist in reported biological activity data for structurally similar compounds, and how can they be resolved?

Contradictions arise in:

- Kinase inhibition : Some studies report IC values <1 µM for checkpoint kinase inhibition (e.g., CHK1), while others show no activity due to subtle substituent variations (e.g., sulfonyl vs. acetyl groups). Resolution requires standardized assays (e.g., radiometric kinase assays) and structural benchmarking .

- Cytotoxicity : Discrepancies in cancer cell line sensitivity (e.g., GI in HeLa vs. MCF-7) may stem from differences in metabolic stability or efflux pump expression. Comparative metabolomics studies are recommended .

Q. How do reaction conditions influence the stability of the thiophene-pyrrolidine moiety during derivatization?

- Oxidative degradation : Thiophene rings are prone to oxidation (e.g., by HO), forming sulfoxides. Stabilization requires inert atmospheres (N) and antioxidants like BHT.

- Acid sensitivity : The pyrrolidine N-acetyl group hydrolyzes under strong acidic conditions (pH <2). Neutral buffered media (pH 6–7) are optimal for functionalization .

Methodological Guidance

Q. What strategies are effective for resolving enantiomeric purity in pyrrolidine-containing derivatives?

Q. How can in vivo pharmacokinetic studies be designed to account for metabolic liabilities in pyrazine-carbonitrile compounds?

- Metabolite ID : Use LC-MS/MS to detect cyanide release (common in carbonitrile hydrolysis).

- Dosing regimen : Subcutaneous administration may bypass first-pass metabolism.

- Species selection : Rodents (e.g., rats) often overexpress esterases, necessitating cross-validation with primate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.